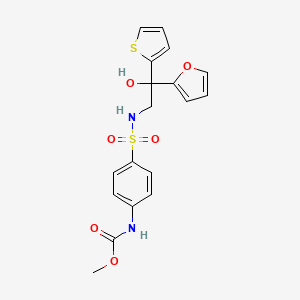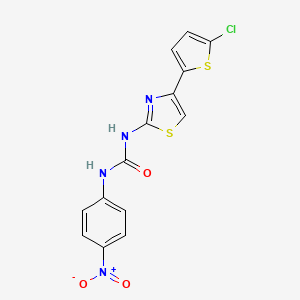
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Anti-Tumor Activities
Research has highlighted the synthesis of heterocyclic compounds, including triazole derivatives bearing the 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea structure. These compounds have demonstrated significant anti-tumor activities, particularly against HepG2 (liver cancer) and MOLT-3 (leukemia) cell lines. The synthesis process involves reactions with various reagents to produce triazole rings, which have been extensively investigated for their potential in anti-tumor chemotherapy (A. Hassan, 2020).
Sensor Technology
In sensor technology, derivatives of 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea have been utilized in the development of ytterbium ion-selective sensors. These sensors employ plasticized membranes incorporating substituted urea and thiourea as carriers, showing promising selectivity and sensitivity for ytterbium ions, which is beneficial for analytical applications (Ashutosh Kumar Singh et al., 2007).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. Notably, certain derivatives have shown potent antioxidant activity, surpassing that of standard antioxidants like quercetin (B. Z. Kurt et al., 2015).
Molecular Interactions and Gelation Properties
The nature of urea-fluoride interactions has been explored, revealing insights into hydrogen bonding and proton transfer mechanisms. These findings are critical for designing molecular sensors and understanding the fundamental chemistry of urea derivatives (M. Boiocchi et al., 2004). Additionally, the rheology, morphology, and gelation of low molecular weight hydrogelators based on urea derivatives have been studied, showing the anion's influence on these properties and offering potential applications in materials science (G. Lloyd & J. Steed, 2011).
Cytokin-like Activity and Plant Morphogenesis
Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. Notably, compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used in in vitro plant morphogenesis studies due to their potent cytokinin-like activity (A. Ricci & C. Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S2/c15-12-6-5-11(24-12)10-7-23-14(17-10)18-13(20)16-8-1-3-9(4-2-8)19(21)22/h1-7H,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIYBPCILDWTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2672912.png)
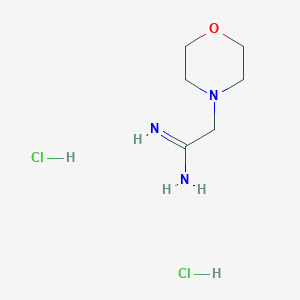
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)
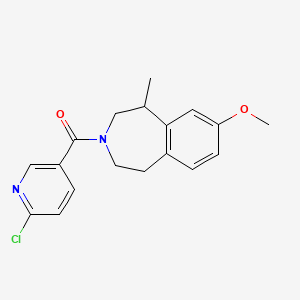

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2672925.png)
![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)

![N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)
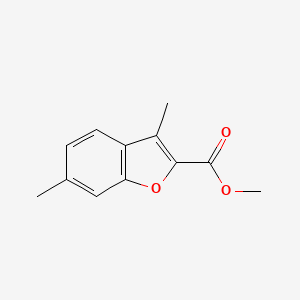
![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
